5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide
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Overview
Description
5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an amino group, a dimethyl group, and a carboxamide group attached to the isoindole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted aniline, with a carbonyl compound in the presence of a catalyst. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-isoindole derivatives, while substitution reactions can produce a variety of substituted isoindoles .
Scientific Research Applications
5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Some derivatives of this compound have been investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
2-amino-2,3-dihydro-1H-indene-5-carboxamide: Another isoindole derivative with similar structural features.
4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzamide: A compound with a benzimidazole ring instead of an isoindole ring.
Uniqueness
5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, dimethyl group, and carboxamide group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
5-amino-N,N-dimethyl-1,3-dihydroisoindole-2-carboxamide |
InChI |
InChI=1S/C11H15N3O/c1-13(2)11(15)14-6-8-3-4-10(12)5-9(8)7-14/h3-5H,6-7,12H2,1-2H3 |
InChI Key |
JXEGPZWIIZIODY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CC2=C(C1)C=C(C=C2)N |
Origin of Product |
United States |
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